1,2-Dimethyl-4-nitrobenzene

Overview

Description

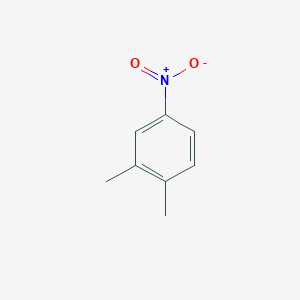

1,2-Dimethyl-4-nitrobenzene (CAS 99-51-4), also known as 4-nitro-o-xylene, is a nitroaromatic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is characterized by two methyl groups at the 1,2-positions and a nitro group at the 4-position on the benzene ring. Key physical properties include a melting point of 27–30°C, boiling point of 143°C, density of 1.139 g/cm³, and flash point of 113°C . The compound is sparingly soluble in water (100 mg/L at 25°C) but soluble in organic solvents .

This compound is a critical intermediate in pharmaceuticals and agrochemicals. It is used to synthesize riboflavin (vitamin B₂), the cardiovascular drug tolvaptan, and the herbicide pendimethalin . Its production primarily involves the nitration of o-xylene under controlled conditions . Safety data indicate warnings for acute toxicity (H302, H312, H332), necessitating precautions during handling .

Preparation Methods

Traditional Nitration with Mixed Sulfuric-Nitric Acid Systems

The conventional method for synthesizing 1,2-dimethyl-4-nitrobenzene involves the nitration of o-xylene using a mixed acid system (H₂SO₄/HNO₃). This exothermic reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) targets the para position relative to the methyl groups .

Key Parameters:

-

Acid Ratio : A molar ratio of H₂SO₄:HNO₃ = 3:1 optimizes nitronium ion generation while minimizing oxidation byproducts .

-

Temperature : Maintained at 15–20°C during acid addition to control reaction kinetics .

-

Residence Time : Extended post-addition stirring (30–60 minutes) ensures complete conversion .

Example Protocol:

-

Mixed Acid Preparation : Combine 98% H₂SO₄ (63 g) and 70% HNO₃ (37 g) at 15°C.

-

Nitration : Gradually add o-xylene (53 g) to the acid mixture with vigorous stirring.

-

Workup : Separate the organic layer, wash with water, and neutralize residual acid .

Yield : 76–94% .

Selectivity (4-nitro/3-nitro) : 0.83–0.87 .

Catalytic Nitration Using Solid Acid Catalysts

Solid acid catalysts, such as H-beta zeolite, enhance regioselectivity and reduce waste compared to traditional methods.

Vapor-Phase Nitration with H-Beta Zeolite :

-

Conditions :

-

Catalyst: H-beta zeolite (Si/Al = 12.5).

-

Nitrating Agent: 30% HNO₃.

-

Temperature: 150°C.

-

Pressure: Ambient.

-

-

Performance :

-

Conversion: 65%.

-

Selectivity (4-nitro): 63%.

-

Byproducts: Phthalic anhydride (<5%).

-

Advantages:

Lewis Acid-Promoted Regioselective Nitration

Brønsted and Lewis acids (e.g., BiCl₃) improve para-selectivity by polarizing the nitronium ion and stabilizing transition states .

Solvent-Free Nitration with BiCl₃ :

-

Conditions :

-

Catalyst: BiCl₃ (10 mol%).

-

Nitrating Agent: N₂O₄.

-

Temperature: 25°C.

-

Time: 12 hours.

-

-

Outcomes :

-

Yield: 71%.

-

4-nitro/3-nitro Ratio: 3.91.

-

Continuous-Flow Nitration Systems

Continuous-flow reactors (CFRs) offer superior heat and mass transfer, enabling safer large-scale production .

Optimized CFR Protocol :

| Parameter | Optimal Value |

|---|---|

| Temperature | 100°C |

| H₂SO₄ Concentration | 70% |

| H₂SO₄/HNO₃ Ratio | 3:1 |

| Residence Time | 110 s |

| Flow Rate (o-xylene) | 10 g/min |

Results :

-

Conversion: 94.1%.

-

Phenolic Byproducts: Reduced from 2% (batch) to 0.1%.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (4-/3-) | Scalability | Waste Reduction |

|---|---|---|---|---|

| Traditional Mixed Acid | 76–94 | 0.83–0.87 | Moderate | Low |

| H-Beta Zeolite | 65 | 1.8 | High | High |

| BiCl₃ Catalysis | 71 | 3.91 | Moderate | Moderate |

| Continuous-Flow | 94.1 | 0.87 | High | High |

Industrial-Scale Considerations

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

1,2-Dimethyl-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of other chemical compounds. One notable application is in the nitration of o-xylene, where it serves as a precursor to produce 4-nitro-o-xylene. The selective nitration process involves the reaction of this compound with acetic anhydride and trifluoroacetic anhydride, yielding various diastereoisomers of dimethyl-nitro compounds .

Biodegradability and Environmental Fate

Research indicates that this compound has low to moderate biodegradability. It is expected to partition primarily into water and soil compartments rather than bioaccumulating significantly in living organisms. The compound's half-life for photodegradation in air is estimated at around 10 days . Additionally, modeling studies suggest that it can be biodegraded by acclimated microbial communities under appropriate conditions .

Ecotoxicity Studies

Ecotoxicological assessments have shown that this compound exhibits low to moderate toxicity to aquatic organisms. For instance, the LC50 values for fish and Daphnia magna are reported at approximately 16 mg/L and 18 mg/L respectively . These findings are crucial for evaluating the environmental risks associated with its use and potential spills.

Acute Toxicity

Toxicological evaluations reveal that the acute oral LD50 for rats is approximately 2,636 mg/kg body weight, indicating relatively low toxicity in mammals . The dermal LD50 for rabbits exceeds 5,695 mg/kg body weight, further supporting its low irritation potential .

Genetic Toxicology

Genetic toxicity studies conducted using the Ames test have yielded mixed results for this compound. While some assays indicate mutagenic potential, others do not confirm this effect . Such variability underscores the need for further investigation to clarify its genetic toxicity profile.

Several studies have focused on the applications and implications of using this compound:

- Synthesis of Derivatives : Research has demonstrated its utility in synthesizing various nitro-substituted aromatic compounds that are valuable in pharmaceuticals and agrochemicals.

- Environmental Monitoring : Studies assessing the environmental fate of nitro compounds have utilized this compound as a model to predict the behavior of similar substances in ecological risk assessments.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-nitrobenzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methyl groups can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

The chemical and industrial relevance of 1,2-dimethyl-4-nitrobenzene can be contextualized by comparing it with structurally related nitroaromatic compounds. Below is a detailed analysis:

Structural and Electronic Comparisons

1,2-Dimethyl-3-nitrobenzene (CAS 99-52-5)

- Molecular Formula: C₈H₉NO₂ (same as this compound).

- Substituent Positions : Methyl groups at 1,2-positions; nitro group at the 3-position.

- Applications: Precursor for mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) .

- Reactivity : The meta-nitro group reduces steric hindrance compared to the para isomer, favoring certain substitution reactions.

1,2-Dichloro-4-nitrobenzene (CAS 99-54-7)

- Molecular Formula: C₆H₃Cl₂NO₂.

- Substituents : Chlorine atoms at 1,2-positions; nitro group at 4-position.

- Reactivity : Chlorine’s electron-withdrawing nature deactivates the ring, reducing reaction yields compared to methyl-substituted analogs. For instance, in nitrone synthesis, this compound achieves ~20% higher yields than its dichloro counterpart due to methyl’s electron-donating effect .

- Applications : Used in pesticide synthesis and as a cross-coupling reagent .

1,2-Dimethoxy-4-nitrobenzene (CAS 709-09-1)

- Molecular Formula: C₈H₉NO₄.

- Substituents : Methoxy groups at 1,2-positions; nitro group at 4-position.

- Properties : Higher molecular weight (183.16 g/mol) and polarity due to methoxy groups.

- Applications : Intermediate in dye synthesis and specialty chemicals .

Physical and Industrial Data

Industrial and Environmental Considerations

- Market Demand : this compound is prioritized in agrochemical production, with major suppliers like ChemBull and J&K catering to global pharmaceutical demand .

Biological Activity

1,2-Dimethyl-4-nitrobenzene (C8H9NO2), also known as 4-nitro-m-xylene, is an aromatic compound characterized by a nitro group and two methyl groups attached to a benzene ring. It appears as yellow crystalline solids and is utilized in the synthesis of various pharmaceuticals, including antihistamines and anti-inflammatory medications . Understanding its biological activity is essential for assessing its safety and potential applications.

Toxicological Profile

This compound exhibits low to moderate toxicity in mammals. The oral LD50 for rats is approximately 2,636 mg/kg body weight, while the dermal LD50 for rabbits exceeds 5,695 mg/kg body weight . These values indicate that while the compound can be harmful at high doses, it does not pose significant acute toxicity under typical exposure scenarios.

Table 1: Toxicity Data Summary

| Test Subject | Route of Exposure | LD50 (mg/kg b.w.) |

|---|---|---|

| Rats | Oral | 2,636 |

| Rabbits | Dermal | >5,695 |

Environmental Toxicity

In terms of aquatic toxicity, the compound shows low to moderate effects. For instance, the EC50 values for algal inhibition range from 8.9 mg/L for Chlorella pyrenoidosa to approximately 12 mg/L for green algae . This suggests that while it can affect aquatic organisms, the concentrations required to elicit these effects are relatively high.

Table 2: Aquatic Toxicity Data

| Organism | Endpoint | EC50 (mg/L) |

|---|---|---|

| Chlorella pyrenoidosa | Algal inhibition (96h) | 8.9 |

| Green algae | Algal inhibition (96h) | ~12 |

| Daphnia magna | Acute toxicity | 4.2 - 11.8 |

The biological activity of this compound is influenced by its absorption and metabolism. Nitrotoluenes are generally absorbed through the gastrointestinal tract and lungs, with distribution occurring rapidly throughout the body . The primary metabolic pathways include oxidation and conjugation with glucuronic acid and sulfates, leading to renal excretion.

Absorption and Metabolism

- Absorption : Rapid via gastrointestinal tract and lungs; minimal through skin.

- Metabolism : Involves side-chain oxidation and conjugation.

- Excretion : Primarily through urine; minor fecal excretion observed.

Genotoxicity

In vitro studies have produced mixed results regarding genotoxicity. While some tests indicate potential mutagenic effects, there is a lack of comprehensive in vivo data specific to this compound . Comparisons with structurally similar compounds suggest that further investigation is warranted to clarify its genetic impact.

Biodegradation Studies

Research indicates that this compound can biodegrade under suitable conditions. For instance, studies have demonstrated that activated sludge can degrade nitrotoluene isomers after an acclimation period . This suggests potential environmental persistence but also indicates avenues for bioremediation strategies.

Predictive Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of nitro-substituted aromatic compounds based on their chemical structure . These models can help assess the environmental risks associated with compounds like this compound by correlating structural features with biological activity.

Properties

IUPAC Name |

1,2-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZKOYWDLDYELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025133 | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dimethyl-4-nitrobenzene appears as yellow prisms or yellow crystalline solid. (NTP, 1992), Liquid, Yellow solid; [HSDB] | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

489 °F at 748 mmHg (NTP, 1992), 254 °C @ 760 MM HG | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

225 °F (NTP, 1992), 107 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 59 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL, SOL IN ETHER /NITROXYLENE/ | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.117 (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

YELLOW PRISMS FROM ALCOHOL, CRYSTALLINE NEEDLES, YELLOW LIQ /2,4- & 2,5-ISOMERS/ | |

CAS No. |

99-51-4 | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dimethyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI6475010K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 to 88 °F (NTP, 1992), 30-31 °C | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20250 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIMETHYL-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5324 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.